molecular formula C21H13ClF3N3O2S2 B3016786 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 1260904-85-5

2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B3016786
CAS No.: 1260904-85-5
M. Wt: 495.92
InChI Key: ROBURZNFXJILTG-UHFFFAOYSA-N
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Description

2-{[3-(4-Chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide is a thienopyrimidine derivative characterized by:

  • A thieno[3,2-d]pyrimidine core with a 4-chlorophenyl substituent at position 2.
  • A sulfanyl (-S-) linkage at position 2, connecting the core to an acetamide group.
  • An N-[3-(trifluoromethyl)phenyl] moiety on the acetamide, contributing to lipophilicity and metabolic stability.

Properties

IUPAC Name

2-[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13ClF3N3O2S2/c22-13-4-6-15(7-5-13)28-19(30)18-16(8-9-31-18)27-20(28)32-11-17(29)26-14-3-1-2-12(10-14)21(23,24)25/h1-10H,11H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROBURZNFXJILTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Cl)SC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13ClF3N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Variations on the Thienopyrimidine Core

Compound Name Core Modification Key Substituents Molecular Weight (g/mol) References
Target Compound Thieno[3,2-d]pyrimidine 4-Cl-phenyl, 3-CF3-phenyl 519.89*
2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide 6,7-Dihydrothieno[3,2-d]pyrimidine 4-Cl-phenyl, 2-CF3-phenyl 521.91
2-(4-(thieno[3,2-d]pyrimidin-4-ylamino)phenyl)-N-(3-(trifluoromethyl)phenyl)acetamide (3c) Thieno[3,2-d]pyrimidine 4-aminophenyl, 3-CF3-phenyl 429.0
2-{[3-(3,5-Difluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide Thieno[3,2-d]pyrimidine 3,5-diF-phenyl, 2,5-diOCH3-phenyl 528.52

Notes:

  • Replacement of the sulfanyl linkage with an amino group (as in compound 3c ) may reduce metabolic stability but improve solubility.
  • Fluorine and methoxy substituents (e.g., in ) can enhance binding affinity to hydrophobic pockets in target proteins.

Positional Isomerism and Bioactivity Implications

  • Trifluoromethyl Position : The target compound’s 3-CF3-phenyl group contrasts with the 2-CF3-phenyl isomer in . Positional changes in lipophilic groups can drastically alter receptor binding; for example, 3-CF3 may improve steric compatibility with kinase active sites .
  • Chlorophenyl vs. Difluorophenyl : The 4-Cl-phenyl group in the target compound vs. 3,5-diF-phenyl in affects electron-withdrawing effects and π-π stacking interactions. Chlorine’s larger atomic radius may enhance van der Waals interactions in hydrophobic domains.

Physicochemical Properties

Property Target Compound Compound 3c Compound from
Melting Point (°C) Not reported Not reported 230–232
HPLC Purity (%) Not reported 99.5 Not reported
Elemental Analysis (C%) Not reported Not reported 45.29 (Calc: 45.36)

Key Observations :

  • The high HPLC purity (99.5%) of compound 3c suggests robust synthetic protocols for thienopyrimidine-acetamide hybrids.
  • Melting points above 200°C (e.g., ) indicate strong crystalline packing, which may correlate with stability but complicate solubility.

Computational Similarity Analysis

Using Tanimoto and Dice indices (as described in ), the target compound’s structural similarity to analogs can be quantified:

  • Tanimoto Index : Likely high (>0.85) for analogs with identical cores (e.g., compound 3c ).
  • Dice Index : May highlight differences in substituent bulk (e.g., CF3 vs. OCH3 in ).

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